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Introduction
ARV-766 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed

to selectively target and degrade the androgen receptor (AR).[1][2][3] As a heterobifunctional

molecule, ARV-766 induces the formation of a ternary complex between the AR and an E3

ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the

AR.[2][3] This mechanism of action makes ARV-766 a promising therapeutic agent for prostate

cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance

mechanisms associated with AR overexpression, amplification, and mutation.[1][4] Preclinical

studies in various mouse models have demonstrated the in vivo efficacy of ARV-766 in a dose-

dependent manner.[2][5] These application notes provide detailed protocols for the dosage and

administration of ARV-766 in mouse xenograft models of prostate cancer.

Mechanism of Action of ARV-766
ARV-766 functions by hijacking the cell's natural protein disposal system. It simultaneously

binds to the androgen receptor and an E3 ubiquitin ligase, bringing them into close proximity.

This induced proximity facilitates the transfer of ubiquitin molecules to the AR, tagging it for

degradation by the proteasome. The degradation of AR disrupts downstream signaling

pathways that drive prostate cancer cell proliferation.[2][3] Notably, ARV-766 is effective against

wild-type AR and clinically relevant mutants, including the L702H mutation, which is associated

with resistance to other AR-targeted therapies.[2][6]
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Diagram 1: Mechanism of Action of ARV-766.

Data Presentation
The following tables summarize the in vitro degradation potency and in vivo efficacy of ARV-

766 in preclinical mouse models.

Cell Line ARV-766 DC₅₀ (nM) ARV-766 Dₘₐₓ (%)

LNCaP <1.3 >91

VCaP <1.0 >94

Table 1: In Vitro Degradation of Androgen Receptor by ARV-766.[2]
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Mouse Model
ARV-766 Dosage
(mg/kg/day, oral)

Tumor Growth Inhibition
(%)

Intact CB17/SCID 1 34

Intact CB17/SCID 3 74

Intact CB17/SCID 10 98

Table 2: In Vivo Efficacy of ARV-766 in a Non-Castrated Mouse Xenograft Model.[2]

Mouse Model
ARV-766 Dosage (mg/kg,
oral)

Androgen Receptor
Degradation

LNCaP Xenograft Efficacious Doses >90%

VCaP Xenograft Efficacious Doses >90%

Table 3: In Vivo Androgen Receptor Degradation by ARV-766 in Mouse Xenograft
Models.[1][5]

Experimental Protocols
Prostate Cancer Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human prostate cancer cells into

immunocompromised mice.

Materials:

LNCaP or VCaP human prostate cancer cell lines

Culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), sterile

Matrigel® Basement Membrane Matrix

Male immunodeficient mice (e.g., CB17/SCID or athymic nude mice), 6-8 weeks old

Sterile syringes and needles (27-30 gauge)
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Procedure:

Cell Culture: Culture LNCaP or VCaP cells according to standard protocols.

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA,

wash with PBS, and perform a cell count.

Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the

pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-2 x 10⁶ cells per

100 µL. Keep the cell suspension on ice.

Tumor Implantation:

Anesthetize the mouse using an approved protocol.

Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.

Tumor Growth Monitoring:

Monitor the mice for tumor formation.

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

Randomize mice into treatment groups when tumors reach a predetermined size (e.g.,

100-200 mm³).
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Diagram 2: Xenograft Model Workflow.

ARV-766 Dosage and Administration
This protocol outlines the oral administration of ARV-766 to mice.

Materials:
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ARV-766

Vehicle for oral formulation (A common vehicle for hydrophobic compounds is 0.5%

methylcellulose in sterile water. The exact vehicle for ARV-766 in preclinical studies is not

publicly disclosed).

Oral gavage needles (20-22 gauge, with a rounded tip)

Syringes

Procedure:

Formulation Preparation: Prepare the ARV-766 formulation in the chosen vehicle at the

desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg

in a 10 mL/kg dosing volume). Ensure the formulation is homogenous.

Animal Handling and Dosing:

Weigh each mouse to determine the correct dosing volume.

Administer the ARV-766 formulation or vehicle control orally via gavage.

A typical treatment schedule is daily administration for the duration of the efficacy study

(e.g., 21-28 days).

Monitoring: Monitor the animals daily for any signs of toxicity, and continue to measure tumor

volume and body weight regularly.

Assessment of Androgen Receptor Degradation in
Tumor Tissue
This protocol describes the analysis of AR protein levels in tumor xenografts by Western

blotting.

Materials:

Excised tumor tissue
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RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody: anti-Androgen Receptor

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

ECL substrate and imaging system

Procedure:

Protein Extraction:

Homogenize the excised tumor tissue in ice-cold RIPA buffer.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Perform SDS-PAGE to separate the proteins.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH

or β-actin) to determine the extent of AR degradation.

Measurement of Prostate-Specific Antigen (PSA) in
Mouse Serum
This protocol provides a general outline for measuring human PSA levels in serum from

xenograft-bearing mice using a commercially available human PSA ELISA kit.

Materials:

Mouse blood collected via an appropriate method (e.g., cardiac puncture at the terminal

endpoint)

Serum separator tubes

Human PSA ELISA kit

Microplate reader

Procedure:

Serum Collection:

Collect blood from the mice and allow it to clot.

Centrifuge to separate the serum and store at -80°C until analysis.

ELISA Assay:

Follow the manufacturer's instructions for the specific human PSA ELISA kit being used.

This typically involves:

Preparing standards and samples.

Adding standards and samples to the antibody-coated microplate.
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Incubating with a detection antibody.

Adding a substrate to develop a colorimetric signal.

Stopping the reaction and reading the absorbance on a microplate reader.

Data Analysis: Calculate the PSA concentration in the samples based on the standard curve.

It is important to validate the human PSA ELISA kit for use with mouse serum to ensure

there is no cross-reactivity or matrix effects.

Conclusion
ARV-766 has demonstrated significant preclinical efficacy in mouse models of prostate cancer

through its mechanism of targeted androgen receptor degradation. The protocols outlined in

these application notes provide a framework for researchers to conduct in vivo studies to

further evaluate the therapeutic potential of ARV-766. Careful adherence to these

methodologies will ensure the generation of robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2720347#arv-766-dosage-and-administration-in-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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